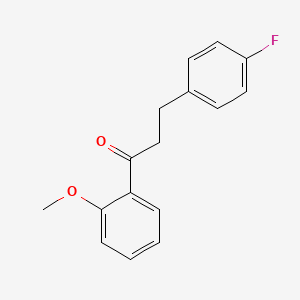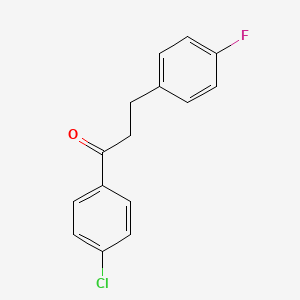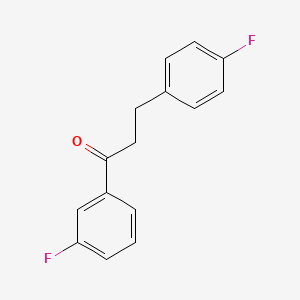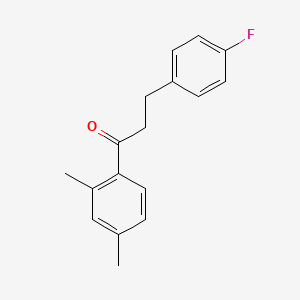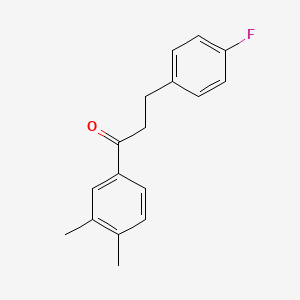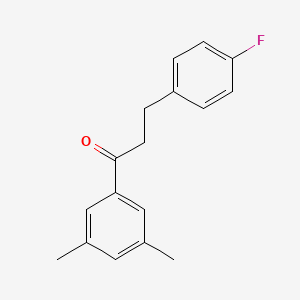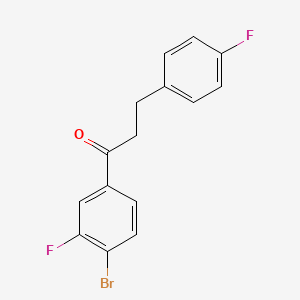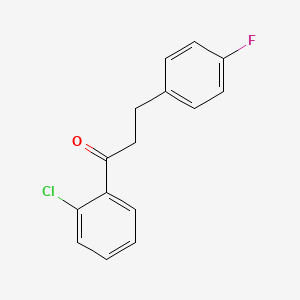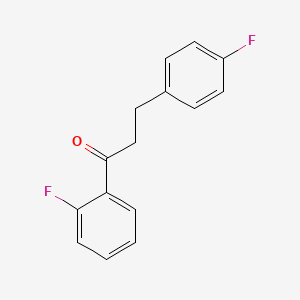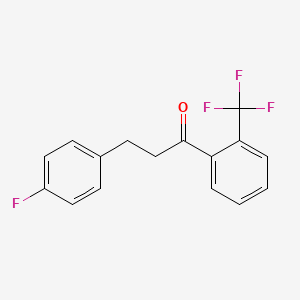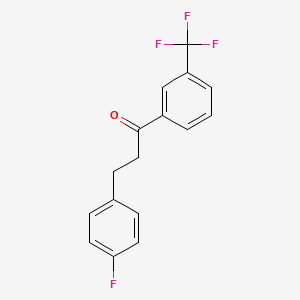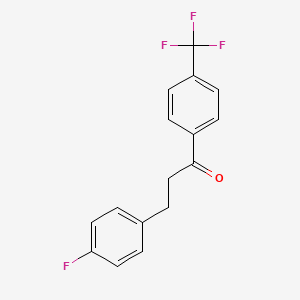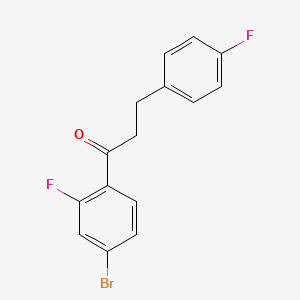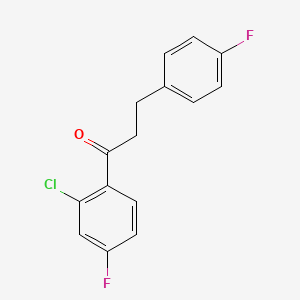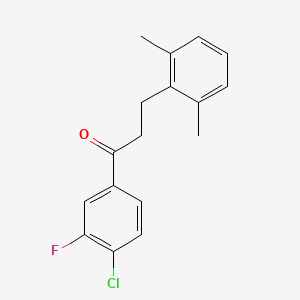
4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4’-Chloro-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone” likely contains a propiophenone group, which is a type of ketone. It also appears to have chlorine and fluorine atoms, as well as a phenyl group with two methyl groups attached .
Molecular Structure Analysis
The molecular structure of this compound would likely show a central propiophenone group, with the chlorine and fluorine atoms and the dimethylphenyl group attached at the positions indicated by the numbers in the name of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ketone group could be reduced to an alcohol, or it could react with a Grignard reagent to form a tertiary alcohol . The chlorine and fluorine atoms might be replaced by other groups through nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, we might expect it to be a solid at room temperature, and it would likely be soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Sonochemical Degradation of Pollutants
Research by Goskonda, Catallo, and Junk (2002) explored sonochemical degradation of aromatic organic pollutants, including chloro- and fluorophenols. This process effectively mineralizes various pollutants, demonstrating the potential of sonochemical methods in environmental remediation. The degradation of these compounds, similar to 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone, showed significant mineralization rates without forming harmful organic byproducts (Goskonda, Catallo, & Junk, 2002).
Biocatalytic Reduction
Lee, Jung, Yu, and Hong (2011) optimized the biocatalytic reduction of 3-chloro-4-fluoropropiophenone using Saccharomyces cerevisiae. They investigated optimal conditions for glucose, S. cerevisiae, and 3-chloro-4-fluoropropiophenone concentrations. This study highlights the potential of using biocatalysis in the synthesis of reduced forms of compounds like 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone (Lee, Jung, Yu, & Hong, 2011).
Photophysical Properties and Humidity Sensing
Keskin, Okuyucu, Altındal, and Erdoğmuş (2016) synthesized and characterized new indium(III) phthalocyanines with various substitutions, including chloro and fluoro groups. These compounds exhibited unique photophysical properties and potential for humidity sensing. The nature of substituents significantly affected the electronic and photophysical parameters, suggesting applications in sensor technology and materials science for compounds related to 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone (Keskin et al., 2016).
Photocatalytic Degradation in Environmental Cleanup
Davezza, Fabbri, Pramauro, and Prevot (2013) studied the photocatalytic degradation of chlorophenols in simulated soil washing wastes. The process involved TiO2 dispersions and was effective in mineralizing organic chlorine compounds. This research indicates the potential of photocatalytic methods for the environmental cleanup of chloro- and fluorophenol derivatives, similar to 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone (Davezza, Fabbri, Pramauro, & Prevot, 2013).
Advanced Oxidation Processes for Water Treatment
Li, Guo, Wang, Zhang, Cheng, Wang, Yang, and Du (2020) explored UV and UV/persulfate advanced oxidation processes to remove 4-chloro-3,5-dimethylphenol (PCMX) from water. Their findings could inform treatment methods for related compounds like 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone, potentially addressing concerns about their persistence and toxicity in aquatic environments (Li et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-15(18)16(19)10-13/h3-6,8,10H,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWVHGAIBCABBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644797 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone | |
CAS RN |
898754-96-6 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

